molecular formula C12H16N4O B2760424 N-(2-Cyano-4-methylpentan-2-yl)pyrimidine-5-carboxamide CAS No. 2418704-14-8

N-(2-Cyano-4-methylpentan-2-yl)pyrimidine-5-carboxamide

Cat. No. B2760424
CAS RN: 2418704-14-8
M. Wt: 232.287
InChI Key: MVPWVBPBFQESPE-UHFFFAOYSA-N
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Description

“N-(2-Cyano-4-methylpentan-2-yl)pyrimidine-5-carboxamide” is a compound that is part of the pyrimidine family . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of cyanoacetamides, which are precursors for heterocyclic synthesis like our compound, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs . They contain halogens at the 2- and 4-positions which are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

Pyrimidine is a colorless compound. It is a crystalline solid with a melting point of 22°C which dissolves in water to give a neutral solution and reacts with mineral acids to form salts . Its molecular formula is C4H4N2 with a molar mass of 80.088 g cm –3 and a boiling point of 123-124°C .

Mechanism of Action

While the specific mechanism of action for “N-(2-Cyano-4-methylpentan-2-yl)pyrimidine-5-carboxamide” is not mentioned in the search results, pyrimidines have been known to exhibit a variety of biological activities. For instance, they have been shown to inhibit the expression and activities of certain vital inflammatory mediators .

properties

IUPAC Name

N-(2-cyano-4-methylpentan-2-yl)pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-9(2)4-12(3,7-13)16-11(17)10-5-14-8-15-6-10/h5-6,8-9H,4H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPWVBPBFQESPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C#N)NC(=O)C1=CN=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1,3-dimethylbutyl)pyrimidine-5-carboxamide

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